molecular formula C6H9N3 B1314217 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine CAS No. 91476-80-1

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine

Cat. No.: B1314217
CAS No.: 91476-80-1
M. Wt: 123.16 g/mol
InChI Key: SWBUHQQTIPEPMK-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine is an organic compound with the molecular formula C6H9N3. It is a heterocyclic compound containing both imidazole and pyrazine rings.

Scientific Research Applications

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine has several applications in scientific research:

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation and avoiding breathing mist, gas, or vapors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of imidates with hydrazides, followed by cyclization with esters of fluorinated acids or activated carbonyl compounds . Another approach includes the use of amidrazones in cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using the same synthetic routes mentioned above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted imidazo[1,2-a]pyrazines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine is unique due to its specific ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-3-9-4-2-8-6(9)5-7-1/h2,4,7H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBUHQQTIPEPMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10531779
Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91476-80-1
Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
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Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-4-(3-chloro-4-methoxybenzylamino)-5-ethoxycarbonylpyrimidine (285 mg) obtained in the above (3), 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (197 mg), triethylamine (0.22 ml) and chloroform (3 ml) is stirred at room temperature for 2.5 hours, and stirred at 60° C. for 2.5 hours. The reaction mixture is diluted with ethyl acetate, and washed with water. The aqueous layer is extracted with ethyl acetate, and the organic layer is washed with water and a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (silica gel: 10 g, solvent; chloroform:methanol=50:1), and concentrated under reduced pressure. The resultant is triturated with isopropyl ether to give 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-7-yl)-4-(3-chloro-4-methoxybenzylamino)-5-ethoxycarbonylpyrimidine (290 mg) as colorless crystalline powder, m.p. 179-182° C., MS (m/z): 443 (MH+).
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
2-chloro-4-(3-chloro-4-methoxybenzylamino)-5-ethoxycarbonylpyrimidine
Quantity
285 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Imidazo[1,2-a]pyrazine (250 mg, 2.1 mmol) and palladium on carbon (10%) (55.8 mg, 0.53 mmol) were placed in a pressure resistant bottle and suspended under nitrogen in 0.5M HCl/EtOH. The mixture was stirred under at 45 psi H2 for 16 hrs. LC/MS showed completion. The next day, the reaction mixture was passed through celite cake. The filtrate was concentrated under reduced pressure to afford a tan solid. This was used directly without further purification. MS: [N+H]=124.2; Calc'd for C6H9N3: 123.2.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
55.8 mg
Type
catalyst
Reaction Step Two
Name
HCl EtOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
Reactant of Route 2
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Reactant of Route 6
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Customer
Q & A

Q1: What are the potential applications of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine derivatives in antifungal therapy?

A1: Research shows that specific this compound hybrids, particularly those with C-3 substitutions on the imidazopyrazine ring, exhibit promising antifungal activity against Sporothrix species. [] Importantly, these compounds demonstrated synergistic effects with itraconazole, even against itraconazole-resistant strains. [] This suggests their potential use in combination therapy to combat Sporotrichosis, potentially overcoming resistance challenges.

Q2: Have any Structure-Activity Relationship (SAR) studies been conducted on this compound derivatives? What are the key findings?

A2: Yes, SAR studies have been crucial in understanding the relationship between structural modifications and the biological activity of these compounds. Research indicates that a redox-reactive thiol/disulfane substructure, an N-terminal basic amino group, a cyclohexylalanine moiety, and the intact bicyclic skeleton are all essential for potent Gαq inhibitory activity. [] Additionally, in the context of antifungal activity against Sporothrix species, substitutions at the C-3 position of the imidazopyrazine ring are crucial for activity. [] These findings guide the design and optimization of novel this compound derivatives with improved potency and selectivity.

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